molecular formula C12H14BrNO3 B13892144 2-Bromo-4-(2-nitroprop-2-enyl)-1-propan-2-yloxybenzene

2-Bromo-4-(2-nitroprop-2-enyl)-1-propan-2-yloxybenzene

Cat. No.: B13892144
M. Wt: 300.15 g/mol
InChI Key: BOOFRCGHWZGGDA-UHFFFAOYSA-N
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Description

2-Bromo-4-(2-nitroprop-2-enyl)-1-propan-2-yloxybenzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a bromine atom, a nitroprop-2-enyl group, and a propan-2-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(2-nitroprop-2-enyl)-1-propan-2-yloxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 4-(2-nitroprop-2-enyl)-1-propan-2-yloxybenzene using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron(III) bromide to facilitate the substitution process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. This might involve the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(2-nitroprop-2-enyl)-1-propan-2-yloxybenzene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH₃) can be used for substitution reactions.

Major Products Formed

    Oxidation: The major product is typically a nitro compound.

    Reduction: The major product is an amine compound.

    Substitution: The major products depend on the nucleophile used; for example, substitution with hydroxide ions yields a phenol derivative.

Scientific Research Applications

2-Bromo-4-(2-nitroprop-2-enyl)-1-propan-2-yloxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-4-(2-nitroprop-2-enyl)-1-propan-2-yloxybenzene involves its interaction with specific molecular targets. For example, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The pathways involved can include inhibition of metabolic processes or disruption of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-nitrophenol: Similar structure but lacks the propan-2-yloxy group.

    4-Bromo-2-nitroaniline: Similar structure but has an amine group instead of the propan-2-yloxy group.

    2-Bromo-4-(2-nitroprop-2-enyl)phenol: Similar structure but lacks the propan-2-yloxy group.

Uniqueness

2-Bromo-4-(2-nitroprop-2-enyl)-1-propan-2-yloxybenzene is unique due to the presence of both the nitroprop-2-enyl and propan-2-yloxy groups on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C12H14BrNO3

Molecular Weight

300.15 g/mol

IUPAC Name

2-bromo-4-(2-nitroprop-2-enyl)-1-propan-2-yloxybenzene

InChI

InChI=1S/C12H14BrNO3/c1-8(2)17-12-5-4-10(7-11(12)13)6-9(3)14(15)16/h4-5,7-8H,3,6H2,1-2H3

InChI Key

BOOFRCGHWZGGDA-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)CC(=C)[N+](=O)[O-])Br

Origin of Product

United States

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